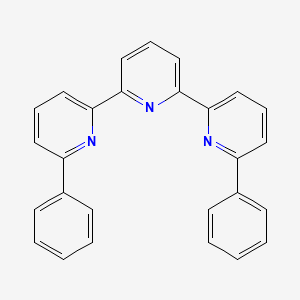
(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through cyclization reactions, often involving the use of diols or halohydrins as starting materials.
Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the tetrahydrofuran ring. This is typically achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrahydrofuran ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- (S)-2-(2-Fluorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- (S)-2-(2-Iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
Uniqueness
(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.
Properties
Molecular Formula |
C12H12BrNO3 |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
MMJSTOMMZPSKSQ-JTQLQIEISA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2Br |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)

![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)



![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)


![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)


